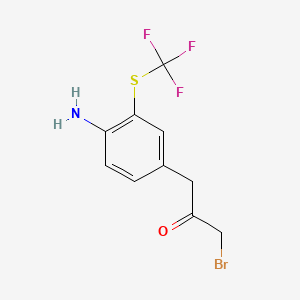
1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethylthio group, which is known for its unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals
Métodos De Preparación
The synthesis of 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the trifluoromethylation of a suitable aromatic precursor, followed by bromination and subsequent amination . The reaction conditions often involve the use of strong bases and specific catalysts to ensure high yields and purity. Industrial production methods may employ continuous flow reactors to optimize reaction conditions and scale up the production .
Análisis De Reacciones Químicas
1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromopropanone group to a corresponding alcohol.
Substitution: The bromine atom in the bromopropanone group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, leading to increased biological activity . The bromopropanone group can undergo nucleophilic substitution, forming covalent bonds with target molecules and modulating their activity .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one: Lacks the thio group, resulting in different reactivity and applications.
1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-2-one:
The presence of the trifluoromethylthio group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C10H9BrF3NOS |
|---|---|
Peso molecular |
328.15 g/mol |
Nombre IUPAC |
1-[4-amino-3-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c11-5-7(16)3-6-1-2-8(15)9(4-6)17-10(12,13)14/h1-2,4H,3,5,15H2 |
Clave InChI |
QZTXQYSAZRWJEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)CBr)SC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















